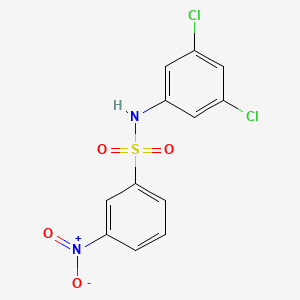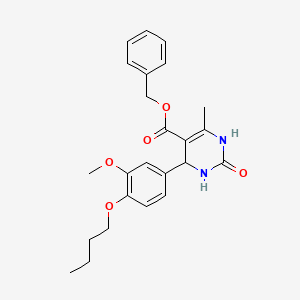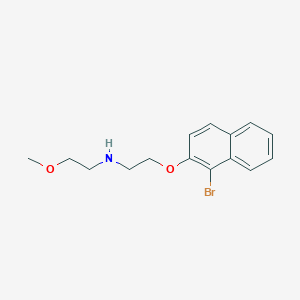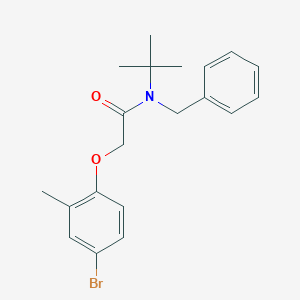![molecular formula C17H25NO7 B4005270 2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4005270.png)
2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid
Overview
Description
2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, amino, and ethanol functional groups, making it versatile for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with allyl bromide to form 4-methoxy-2-prop-2-enylphenol. This intermediate is then reacted with 3-chloropropylamine to yield 2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol. The final step involves the addition of oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The amino and ethanol groups may enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-3-methylpiperidine;oxalic acid: Shares a similar phenoxy structure but differs in the amino group and overall molecular configuration.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Contains a similar methoxyphenyl group but has different functional groups and applications.
Properties
IUPAC Name |
2-[3-(4-methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.C2H2O4/c1-3-5-13-12-14(18-2)6-7-15(13)19-11-4-8-16-9-10-17;3-1(4)2(5)6/h3,6-7,12,16-17H,1,4-5,8-11H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFGQAOGRXSIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCNCCO)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4005199.png)
![N-[2-(3-bromophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4005203.png)
![Oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B4005204.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B4005213.png)

![N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4005222.png)
![N'-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005231.png)
![allyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4005242.png)
![2-{[4-(3-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4005249.png)
![1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005264.png)

![1-[4-(4-ethoxyphenoxy)butyl]pyrrolidine oxalate](/img/structure/B4005277.png)
